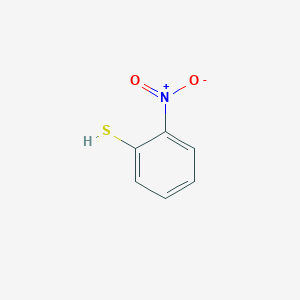

2-Nitrothiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIFPWHZEZQCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197602 | |

| Record name | o-Nitrobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4875-10-9 | |

| Record name | 2-Nitrobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4875-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004875109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nitrobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-Nitrothiophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87LAB89EM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrothiophenol, with the CAS number 4875-10-9 , is an organosulfur compound of significant interest in various fields of chemical and pharmaceutical research.[1][2][3][4][5] Its unique molecular structure, featuring a nitro group ortho to a thiol group on a benzene ring, imparts distinct chemical properties that make it a valuable intermediate in organic synthesis and a useful tool in biochemical studies. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 2-mercaptonitrobenzene, is a yellow crystalline solid.[6] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 4875-10-9 | [1][2][3] |

| Molecular Formula | C6H5NO2S | [1][2] |

| Molecular Weight | 155.17 g/mol | [1][2] |

| Melting Point | 56-58 °C | [7] |

| Boiling Point | 262.5 ± 23.0 °C at 760 mmHg | [7][8] |

| Density | 1.4 ± 0.1 g/cm³ | [8] |

| Appearance | Yellow crystalline solid | [6] |

| Solubility | Soluble in organic solvents. | [6] |

| pKa | 5.10 ± 0.43 (Predicted) | [7] |

Synthesis and Reactivity

The synthesis of this compound is a critical process for its availability in research and industry. One common laboratory-scale synthesis involves the reaction of 2-chloronitrobenzene with a sulfur source.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

This compound exhibits reactivity characteristic of both its thiol and nitro functional groups. The thiol group can undergo oxidation to form a disulfide, while the nitro group can be reduced to an amine. This dual reactivity makes it a versatile building block in the synthesis of more complex molecules.

Experimental Protocols

Synthesis of 2-Aminothiophenol from this compound

A key application of this compound is its use as a precursor for the synthesis of 2-aminothiophenol, a vital intermediate in the production of pharmaceuticals and dyes. The reduction of the nitro group is a common and critical transformation.

Materials:

-

This compound

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Zinc dust)[9][10][11]

-

Acid (e.g., Hydrochloric acid)

-

Base (e.g., Sodium hydroxide)

-

Standard laboratory glassware and equipment

Procedure (Example using SnCl₂·2H₂O): [10]

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add an excess of Tin(II) chloride dihydrate to the solution.

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-aminothiophenol.

-

Purify the product by crystallization or column chromatography if necessary.

Quantification of Thiol Groups using Ellman's Reagent (DTNB)

While this compound itself is not Ellman's reagent, its derivative, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is a widely used reagent for quantifying free sulfhydryl groups in a sample. The reaction of DTNB with a thiol releases 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored species that can be quantified spectrophotometrically at 412 nm.[7][12][13][14]

Principle of Ellman's Assay

Caption: Principle of the Ellman's Reagent assay for thiol quantification.

Role in Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature implicating this compound in specific signaling pathways. Thiol-containing molecules, in general, are known to play crucial roles in cellular signaling, primarily through redox-mediated mechanisms and post-translational modifications of proteins.[15] For instance, hydrogen sulfide (H₂S) and S-nitrosothiols are recognized as important signaling molecules.[15][16][17]

While this compound itself is not a known signaling molecule, its properties as a thiol-containing aromatic compound suggest potential for interaction with biological systems. It could potentially be explored as a probe to study thiol-sensitive signaling events or as a precursor for the synthesis of more complex molecules designed to modulate specific pathways.[18][19][20][21][22] Further research is required to elucidate any direct or indirect roles of this compound in cellular signaling.

Applications in Research and Drug Development

The primary application of this compound in the context of drug development lies in its utility as a versatile chemical intermediate.

-

Synthesis of Bioactive Molecules: As a precursor to 2-aminothiophenol, it is instrumental in the synthesis of various heterocyclic compounds, some of which exhibit biological activity.[9]

-

Development of Chemical Probes: The reactivity of the thiol group can be exploited to develop probes for detecting specific analytes or for studying biological processes.

-

Material Science: Thiophenols are used in the functionalization of nanoparticles and surfaces, which has applications in drug delivery and diagnostics.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[3] It is harmful if swallowed or in contact with skin.[21] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical compound with a well-defined set of physical and chemical properties. Its significance in research and drug development stems primarily from its role as a key synthetic intermediate. While its direct involvement in biological signaling pathways remains to be explored, its unique chemical characteristics offer potential for the development of novel research tools and therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. 4875-10-9|this compound|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. benchchem.com [benchchem.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. broadpharm.com [broadpharm.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. mdpi.com [mdpi.com]

- 16. The Possible Role of the Nitroso-Sulfide Signaling Pathway in the Vasomotoric Effect of Garlic Juice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Monitoring thiophenols in both environmental water samples and bio-samples: A method based on a fluorescent probe with broad pH adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Collection - Reaction-Based Fluorescent Probe for Selective Discrimination of Thiophenols over Aliphaticthiols and Its Application in Water Samples - Analytical Chemistry - Figshare [acs.figshare.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Nitrothiophenol from 2-Chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-nitrothiophenol from 2-chloronitrobenzene. This transformation is a key step in the production of various valuable compounds, including pharmaceuticals and other fine chemicals. The primary method detailed herein involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloronitrobenzene with a sulfur nucleophile.

Reaction Overview

The synthesis of this compound from 2-chloronitrobenzene is typically achieved through the reaction of 2-chloronitrobenzene with a sulfide salt, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS), in a suitable solvent. The nitro group in the ortho position activates the chlorine atom for nucleophilic substitution. The reaction proceeds via the formation of the sodium salt of this compound, which can then be protonated to yield the final product.

A related reaction involves the use of sodium disulfide (Na₂S₂), which leads to the formation of di-(2-nitrophenyl)-disulfide.[1] This disulfide can subsequently be reduced to this compound. However, the direct synthesis using sodium sulfide is a more direct route.

It is important to note that the reaction conditions can be modulated to favor the formation of this compound or to proceed directly to 2-aminothiophenol through the reduction of the nitro group.[1] Careful control of the reaction parameters is therefore crucial for achieving the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-chloronitrobenzene.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Chloronitrobenzene | 1.0 equivalent | Starting material. |

| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 1.0 - 1.2 equivalents | Sulfide source. An excess may promote the reduction of the nitro group. |

| Solvent | ||

| Water or Ethanol/Water mixture | Sufficient to dissolve reactants | The choice of solvent can influence the reaction rate and selectivity. |

| Reaction Conditions | ||

| Temperature | 80-95 °C | Higher temperatures may lead to the formation of byproducts. |

| Reaction Time | 4-6 hours | The reaction progress should be monitored by a suitable technique (e.g., TLC, GC). |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation of the thiophenol product. |

Experimental Protocol

This protocol details a method for the synthesis of this compound from 2-chloronitrobenzene.

Materials:

-

2-Chloronitrobenzene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium sulfide nonahydrate (1.1 equivalents) in deionized water.

-

Addition of Reactant: To the stirred sodium sulfide solution, add 2-chloronitrobenzene (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 80-95 °C under an inert atmosphere (e.g., nitrogen) and maintain this temperature for 4-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This should be done in a well-ventilated fume hood as hydrogen sulfide gas may be evolved. The acidification protonates the thiophenolate to form the desired this compound, which will precipitate as a solid.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

2-Nitrothiophenol chemical structure and molecular weight

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and synthesis of 2-Nitrothiophenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key physicochemical properties and details a validated experimental protocol for its preparation.

Core Chemical and Physical Properties

This compound, also known as 2-nitrobenzenethiol, is an organosulfur compound with the chemical formula C₆H₅NO₂S.[1] It is a valuable intermediate in various chemical syntheses. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₅NO₂S |

| Molecular Weight | 155.17 g/mol |

| CAS Number | 4875-10-9 |

| Appearance | Not explicitly stated in the provided results |

| Purity | ≥97% (typical) |

| Storage Conditions | Inert atmosphere, 2-8°C |

Experimental Protocols

A key application of this compound is its use as a precursor in the synthesis of other organic molecules. The following section details an experimental protocol for the synthesis of this compound from Di-(2-nitrophenyl)-disulfide.

Synthesis of this compound from Di-(2-nitrophenyl)-disulfide

This protocol outlines the reduction of Di-(2-nitrophenyl)-disulfide to yield this compound.

Materials:

-

Di-(2-nitrophenyl)-disulfide (10 g, 0.03 M)

-

Sodium hydroxide (NaOH) solution (0.8 g, 0.02 M)

-

Hydrogen sulfide (H₂S) gas

-

Concentrated hydrochloric acid (HCl) (5 ml)

-

Ethanol (for recrystallization)

Procedure:

-

Prepare a solution of sodium hydrosulfide (NaSH) by saturating a sodium hydroxide solution (0.8 g in a suitable amount of water) with hydrogen sulfide gas.

-

Add Di-(2-nitrophenyl)-disulfide (10 g) to the freshly prepared sodium hydrosulfide solution.

-

Reflux the reaction mixture.

-

After the reaction is complete, pour the mixture into 5 ml of concentrated hydrochloric acid.

-

Filter the precipitated this compound.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2-Nitrothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Nitrothiophenol (CAS No. 4875-10-9), a crucial molecule in various chemical and pharmaceutical research areas. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural analogues and fundamental spectroscopic principles. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the nitro (-NO₂) and thiol (-SH) functional groups on a benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constants (J, Hz) | Notes |

| SH | 3.5 - 4.5 | Singlet (broad) | - | The chemical shift can be highly variable and may be affected by solvent, concentration, and temperature. |

| Ar-H | 7.0 - 8.2 | Multiplet | ortho: 7-9, meta: 2-3, para: <1 | The aromatic region will show a complex splitting pattern due to the ortho, meta, and para couplings between the four aromatic protons. The proton ortho to the nitro group is expected to be the most downfield. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) Range | Notes |

| C-S | 125 - 135 | The carbon atom directly attached to the sulfur atom. |

| C-NO₂ | 145 - 155 | The carbon atom directly attached to the nitro group. |

| C-H | 120 - 140 | The remaining four aromatic carbons. |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity | Vibration Mode |

| S-H | 2550 - 2600 | Weak | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| N-O (nitro) | 1500 - 1550 and 1330 - 1370 | Strong | Asymmetric and Symmetric Stretching |

| C-N | 800 - 900 | Medium | Stretching |

| C-S | 600 - 800 | Weak to Medium | Stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Notes |

| [M]⁺ | 155 | Molecular ion peak. |

| [M-NO₂]⁺ | 109 | Loss of the nitro group. |

| [M-SH]⁺ | 122 | Loss of the thiol group. |

| [C₆H₅S]⁺ | 109 | Phenylthiol cation. |

| [C₆H₄]⁺ | 76 | Benzyne fragment. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to obtain singlets for each carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.

-

A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the ATR accessory with the sample or the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule by comparing the wavenumbers with standard correlation charts.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample, a direct insertion probe is commonly used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.

-

-

Ionization:

-

Heat the probe to volatilize the sample into the gas phase within the ion source.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating a mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group and other characteristic fragments.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Solubility and stability of 2-Nitrothiophenol in organic solvents

An In-depth Technical Guide to the Solubility and Stability of 2-Nitrothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound in organic solvents. While specific quantitative solubility data is sparse in publicly available literature, this document outlines the expected solubility behavior based on general chemical principles and data for analogous compounds. Crucially, it offers detailed experimental protocols for researchers to determine precise solubility and stability profiles in their own laboratories. This guide includes standardized methodologies for solubility determination via gravimetric and spectroscopic analysis, and for stability assessment using High-Performance Liquid Chromatography (HPLC) under stress conditions. Visual workflows are provided to clarify the experimental processes.

Introduction to this compound

This compound (CAS: 4875-10-9) is an organosulfur compound with the molecular formula C₆H₅NO₂S.[1][2] It consists of a benzene ring substituted with a thiol (-SH) group and a nitro (-NO₂) group at adjacent positions. This structure imparts specific chemical properties that influence its solubility and stability. The presence of the polar nitro group and the acidic thiol group suggests a complex solubility profile, while the thiol moiety is known for its susceptibility to oxidation. Understanding these characteristics is critical for its application in organic synthesis, pharmaceutical development, and materials science.

Solubility of this compound

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature. However, based on the "like dissolves like" principle and information on similar compounds such as nitrophenols, a qualitative solubility profile can be inferred.[3][4] The 4-nitro isomer, 4-Nitrothiophenol, is noted to be soluble in several organic solvents.[5]

Generally, polar solvents are expected to be effective at dissolving this compound due to its polar nitro group. Polar aprotic solvents like acetone and acetonitrile, and polar protic solvents like ethanol and methanol, are likely to be good candidates for solubilization.[4] Nonpolar solvents such as hexane are less likely to be effective.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | High | Capable of dissolving a wide range of polar compounds.[4] |

| Polar Protic | Methanol, Ethanol | High | Can engage in hydrogen bonding and effectively solvate polar molecules.[4] |

| Moderate Polarity | Dichloromethane (DCM), Chloroform | Moderate | May offer partial solubility.[6] |

| Nonpolar | Hexane, Diethyl Ether | Low | "Like dissolves like" principle suggests poor solubility for a polar compound.[4] |

Stability of this compound

The stability of this compound in solution is a critical parameter for its storage and application. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bridges, creating bis(2-nitrophenyl) disulfide. This degradation can be influenced by several factors.

-

Oxidation : Exposure to air (oxygen) can promote the oxidation of the thiol group.

-

Light : Photochemical degradation may occur, as is common with nitroaromatic compounds. Photostability testing is an integral part of stress testing.[7]

-

Temperature : Elevated temperatures can accelerate degradation reactions.[8]

-

pH : The acidity or basicity of the solution environment can influence the stability of the thiol group.

Assessing stability involves storing the compound in solution under controlled conditions and monitoring its concentration over time, typically using a stability-indicating analytical method like HPLC.[9][10]

Table 2: Factors Influencing the Stability of this compound in Solution

| Factor | Potential Effect | Recommended Mitigation |

| Oxygen | Oxidation to disulfide | Store solutions under an inert atmosphere (e.g., Nitrogen, Argon). |

| Light | Photodegradation | Store solutions in amber vials or protect from light. |

| Temperature | Increased degradation rate | Store solutions at controlled low temperatures (e.g., 2-8°C).[1] |

| Solvent Purity | Impurities may catalyze degradation | Use high-purity, degassed solvents. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable technique for determining equilibrium solubility by measuring the mass of solute dissolved in a known quantity of solvent.[11]

Methodology:

-

Preparation of Saturated Solution : Add an excess amount of this compound to a known mass of the desired organic solvent in a sealed, screw-capped glass vial.[11]

-

Equilibration : Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be confirmed by measuring the concentration at different time points until it remains constant.[11]

-

Phase Separation : Cease agitation and allow the vial to stand at the constant temperature for at least 2 hours to permit the undissolved solid to settle.[11]

-

Sample Withdrawal : Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, heated syringe to prevent precipitation upon cooling.

-

Solvent Evaporation : Transfer the supernatant to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Mass Determination : Weigh the vial containing the dry solute residue.

-

Calculation : Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

Caption: Workflow for gravimetric solubility determination.

Protocol for Stability Assessment (HPLC Method)

This protocol outlines a method to assess the stability of this compound in an organic solvent under stress conditions (e.g., elevated temperature). The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[9][12][13]

Methodology:

-

Solution Preparation : Prepare a stock solution of this compound in the chosen organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Initial Analysis (T=0) : Immediately analyze the freshly prepared solution in triplicate using a validated, stability-indicating HPLC method to determine the initial concentration and peak purity.[14]

-

Storage : Dispense aliquots of the stock solution into amber glass vials, seal them, and place them under the desired storage conditions (e.g., in an oven at 50°C for stress testing).

-

Time-Point Analysis : At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove a vial from storage. Allow it to cool to room temperature.

-

Sample Injection : Inject the stored sample in triplicate into the HPLC system.

-

Data Analysis :

-

Quantify the peak area of this compound at each time point.

-

Compare the average peak area of the stored sample to the average peak area of the freshly prepared (T=0) sample.[10]

-

Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.

-

-

Stability Determination : The compound is considered stable for the duration where the concentration remains within a specified range (e.g., 90-110%) of the initial concentration, and no significant degradation products are observed.[14]

Caption: Workflow for chemical stability assessment using HPLC.

Conclusion

While quantitative data on the solubility and stability of this compound is not widespread, this guide provides a robust framework for researchers. The predicted solubility in polar organic solvents serves as a starting point for solvent screening. The provided experimental protocols for gravimetric solubility analysis and HPLC-based stability testing offer clear, actionable steps for generating the precise data required for research and development. Careful consideration of factors like oxidation, light, and temperature is essential for maintaining the integrity of this compound in solution.

References

- 1. 4875-10-9|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.ws [chem.ws]

- 4. researchgate.net [researchgate.net]

- 5. 4-Nitrothiophenol - Wikipedia [en.wikipedia.org]

- 6. 4-Nitrothiophenol, 96% | Fisher Scientific [fishersci.ca]

- 7. database.ich.org [database.ich.org]

- 8. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. benchchem.com [benchchem.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactions of 2-Nitrothiophenol with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactions of 2-nitrothiophenol with various electrophiles, including alkylation, acylation, arylation, and Michael additions. The methodologies, quantitative data, and reaction mechanisms are detailed to serve as a valuable resource for synthetic chemists in research and drug development.

Introduction to the Reactivity of this compound

This compound is a versatile nucleophile in organic synthesis. The presence of the electron-withdrawing nitro group at the ortho position increases the acidity of the thiol proton, facilitating the formation of the corresponding thiolate anion. This thiolate is a soft nucleophile that readily participates in a variety of bond-forming reactions. The key reactive site is the sulfur atom, which attacks electron-deficient centers in electrophilic reagents.

S-Alkylation of this compound

S-alkylation of this compound with alkyl halides or other alkylating agents is a fundamental method for the synthesis of 2-nitrophenyl thioethers. These reactions typically proceed via an SN2 mechanism, where the 2-nitrothiophenolate anion displaces a leaving group on the alkyl electrophile.

Quantitative Data for S-Alkylation of Thiols

| Entry | Thiol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | Benzyl bromide | K₂CO₃ | Acetonitrile | RT | 2 | 95 |

| 2 | Thiophenol | Ethyl bromoacetate | NaH | THF | 0 to RT | 3 | 92 |

| 3 | Thiophenol | 1-Iodobutane | Cs₂CO₃ | DMF | RT | 4 | 90 |

| 4 | 4-Chlorothiophenol | Methyl iodide | K₂CO₃ | Acetone | Reflux | 2 | 98 |

| 5 | 2-Naphthalenethiol | Allyl bromide | NaOH | Water/Toluene | 50 | 1 | 94 |

This table is a compilation of typical results for S-alkylation of thiophenols and serves as a general guide. Specific conditions for this compound may require optimization.

Experimental Protocol: General Procedure for S-Alkylation of this compound

This protocol is a general method for the S-alkylation of thiophenols and can be adapted for this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetonitrile)

Procedure:

-

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes to generate the thiolate.

-

Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-nitrophenyl thioether.

S-Acylation of this compound

S-acylation of this compound with acylating agents such as acyl chlorides or anhydrides yields 2-nitrophenyl thioesters. These reactions are typically fast and efficient, driven by the high nucleophilicity of the thiolate and the electrophilicity of the acylating agent.

Quantitative Data for S-Acylation of Thiols

The following table provides representative data for the S-acylation of thiophenols.

| Entry | Thiol | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | Benzoyl chloride | Pyridine | CH₂Cl₂ | 0 to RT | 1 | 98 |

| 2 | Thiophenol | Acetic anhydride | Et₃N | THF | RT | 0.5 | 95 |

| 3 | 4-Methylthiophenol | Acetyl chloride | None | Neat | RT | 0.25 | 96 |

| 4 | 4-Nitrothiophenol | Benzoyl chloride | DMAP | CH₂Cl₂ | RT | 2 | 93 |

| 5 | Thiophenol | Isobutyryl chloride | Zinc dust | Neat | RT | 0.1 | 94 |

This table is a compilation of typical results for S-acylation of thiophenols and serves as a general guide. Specific conditions for this compound may require optimization.

Experimental Protocol: General Procedure for S-Acylation of this compound

This protocol describes a general method for the S-acylation of thiophenols.[1]

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Base (e.g., pyridine or triethylamine)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (1.2 mmol), such as pyridine or triethylamine, to the solution.

-

Slowly add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 2-nitrophenyl thioester.

Palladium-Catalyzed S-Arylation of this compound

The formation of diaryl thioethers can be achieved through palladium-catalyzed cross-coupling reactions. In this context, this compound can be coupled with aryl halides or triflates. These reactions typically employ a palladium catalyst and a phosphine ligand.

Quantitative Data for Palladium-Catalyzed S-Arylation of Thiols

The following table presents data for the palladium-catalyzed S-arylation of various thiols with aryl halides.

| Entry | Thiol | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | 4-Bromotoluene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 92 |

| 2 | Thiophenol | 4-Chlorobenzonitrile | Pd₂(dba)₃ | dppf | NaOtBu | Dioxane | 100 | 18 | 85 |

| 3 | 4-Methoxythiophenol | 1-Iodonaphthalene | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 100 | 24 | 88 |

| 4 | Thiophenol | 2-Bromopyridine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80 | 16 | 78 |

| 5 | 2-Naphthalenethiol | 4-Bromoanisole | Pd(OAc)₂ | DPEphos | Cs₂CO₃ | Xylene | 120 | 20 | 90 |

This table is a compilation of typical results for Pd-catalyzed S-arylation of thiophenols and serves as a general guide. Specific conditions for this compound may require optimization.

Experimental Protocol: General Procedure for Palladium-Catalyzed S-Arylation of this compound

This is a general procedure for the palladium-catalyzed C-S cross-coupling of thiols with aryl halides.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., toluene)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the aryl halide (1.0 mmol), this compound (1.2 mmol), and solvent (5 mL).

-

Seal the tube and heat the reaction mixture at the specified temperature with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite and wash with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired diaryl thioether.

References

A Technical Guide to Sourcing and Verifying High-Purity 2-Nitrothiophenol for Research and Development

This guide provides an in-depth overview for researchers, scientists, and drug development professionals on sourcing commercial-grade, high-purity 2-Nitrothiophenol (CAS No. 4875-10-9). It includes a comparative summary of suppliers, detailed protocols for purity verification, and logical workflows to aid in the selection and validation of this critical reagent.

Commercial Availability and Purity Levels

This compound is a key intermediate in various synthetic applications, including the development of pharmacologically active compounds.[1] The purity of this reagent is critical to ensure the quality, safety, and reproducibility of experimental results. A survey of commercial suppliers indicates that available purity levels typically range from 95% to over 99%. However, the level of analytical data provided by suppliers varies significantly.

The following table summarizes the offerings from several commercial suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) and any available analytical data (e.g., HPLC, NMR spectra) before purchase.

| Supplier | CAS Number | Stated Purity | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology | 4875-10-9 | ≥97%[2] | C₆H₅NO₂S | 155.17 | Classified as a Dangerous Good for transport. For research use only.[2] |

| ChemScene | 4875-10-9 | ≥98%[3] | C₆H₅NO₂S | 155.17 | Provides services including custom synthesis and process optimization.[3] |

| ChemicalBook Listings | 4875-10-9 | Up to 99.0%[4] | C₆H₅NO₂S | 155.17 | A platform listing multiple suppliers from various regions.[4] |

| Guidechem Listings | 4875-10-9 | 95%, 99%[5] | C₆H₅NO₂S | 155.1744 | Lists multiple manufacturers, primarily based in China.[5] |

| Chemsrc Listings | 4875-10-9 | 95.0% to 98.0%[6] | C₆H₅NO₂S | 155.174 | Aggregates data from various professional sources and lists multiple suppliers.[6] |

| BLD Pharm | 4875-10-9 | Not specified | C₆H₅NO₂S | 155.17 | Offers access to documentation such as NMR, HPLC, and LC-MS for their products.[7] |

| Sigma-Aldrich (AldrichCPR) | 4875-10-9 | "As-is" | C₆H₅NO₂S | 155.17 | Buyer assumes responsibility to confirm product identity and/or purity. No analytical data is collected by the supplier. |

Supplier Selection Workflow

Choosing a suitable supplier for high-purity reagents requires a systematic approach. The workflow below outlines a logical process for qualifying and selecting a commercial source for this compound.

Caption: Logical workflow for selecting a commercial supplier of high-purity this compound.

Experimental Protocols for Purity Verification

The control of impurities is a critical issue in the pharmaceutical industry.[8] Upon receiving a sample, it is crucial to perform in-house analysis to verify its purity, as the supplier's CoA may not be exhaustive. The most common techniques for impurity profiling include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8] For absolute quantification, Quantitative NMR (qNMR) is a powerful primary method.[9]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This proposed RP-HPLC method is designed for the accurate determination of this compound purity and the separation of potential non-volatile impurities.[1][9]

-

Objective: To separate and quantify this compound and its impurities.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

-

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid, TFA) in a 65:35 ratio.[10]

-

Sample Preparation: Accurately prepare a 1 mg/mL solution of this compound in the mobile phase.

-

HPLC Conditions:

-

Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks observed in the chromatogram (Area Percent Method).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile impurities and confirming the molecular weight of the primary compound.

-

Objective: To identify and quantify volatile impurities and confirm the identity of this compound.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a suitable capillary column.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane.[9]

-

GC Conditions:

-

MS Conditions:

-

Data Analysis: Identify the main peak corresponding to this compound (MW: 155.17) and any impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST). Purity can be estimated by the relative peak areas.

-

In-House Purity Verification Workflow

The following diagram illustrates a standard experimental workflow for the analytical verification of a newly received batch of this compound.

Caption: Experimental workflow for the analytical verification of this compound purity.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 4875-10-9 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | CAS#:4875-10-9 | Chemsrc [chemsrc.com]

- 7. 4875-10-9|this compound|BLD Pharm [bldpharm.com]

- 8. rroij.com [rroij.com]

- 9. benchchem.com [benchchem.com]

- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Nitrothiophenol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Nitrothiophenol, a readily available aromatic thiol, serves as a versatile and crucial building block in a multitude of organic transformations. Its strategic placement of a nitro group and a thiol functionality on an aromatic ring allows for a diverse range of synthetic applications, from the construction of complex heterocyclic scaffolds to its emerging role in cross-coupling reactions and protecting group strategies. This in-depth technical guide explores the core applications of this compound in organic synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Gateway to Heterocyclic Systems: The Synthesis of Benzothiazoles

One of the most prominent applications of this compound lies in its role as a precursor to 2-aminothiophenol, a key intermediate for the synthesis of benzothiazoles and other related heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their wide-ranging biological activities. The synthetic pathway typically involves the reduction of the nitro group of this compound to an amine, followed by cyclization with various electrophiles.

Reduction of this compound to 2-Aminothiophenol

The reduction of the nitro group is a critical first step. Several methods have been reported, with the choice of reducing agent and conditions influencing the yield and purity of the resulting 2-aminothiophenol.

Experimental Protocol: Synthesis of 2-Aminothiophenol from 2-Chloronitrobenzene

A common industrial route to 2-aminothiophenol starts from 2-chloronitrobenzene, which is converted to di-(2-nitrophenyl)-disulfide, followed by reduction. A one-pot synthesis from 2-chloronitrobenzene has also been described[1][2]:

-

Materials: 2-Chloronitrobenzene, Sodium sulfide nonahydrate (Na₂S·9H₂O), Water, Toluene, Sodium sulfite, Sulfuric acid, Pyridine.

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and under a nitrogen atmosphere, charge 2-chloronitrobenzene and water.

-

Heat the mixture to a temperature between 80°C and 95°C.

-

Over a period of 4-6 hours, carefully add a solution of sodium sulfide nonahydrate.

-

After the addition is complete, cool the reaction mixture.

-

Add a water-soluble alkali sulfite (e.g., sodium sulfite) and an organic solvent such as toluene.

-

Acidify the aqueous layer with a mineral acid (e.g., sulfuric acid) and separate the organic phase.

-

Concentrate the organic phase and add a base (e.g., pyridine) to precipitate the solid adduct.

-

Warm the adduct to a temperature between 30°C and 50°C to yield 2-aminothiophenol.

-

Another reported method involves the reduction of di-(2-nitrophenyl)-disulfide with zinc dust in glacial acetic acid[2].

Synthesis of 2-Arylbenzothiazoles via Condensation-Cyclization

The resulting 2-aminothiophenol is a versatile precursor for the synthesis of a wide array of 2-substituted benzothiazoles. A common and efficient method is the condensation reaction with aldehydes.

Experimental Protocol: General Procedure for the Synthesis of 2-Arylbenzothiazoles

The following protocol describes a catalyst-free approach to 2-arylbenzothiazoles[1]:

-

Materials: 2-Aminothiophenol, Aryl aldehyde, Dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aryl aldehyde (1.0 mmol) in DMSO (3.0 mL).

-

Stir the reaction mixture at 120°C for the appropriate time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Quantitative Data for the Synthesis of 2-Arylbenzothiazoles:

The following table summarizes the yields of various 2-arylbenzothiazoles synthesized using the above-mentioned catalyst-free method in DMSO.

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2-Phenylbenzothiazole | 2 | 92 |

| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)benzothiazole | 2.5 | 95 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 3 | 93 |

| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 2 | 96 |

| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole | 4 | 85 |

| 6 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)benzothiazole | 3 | 90 |

Data compiled from representative literature procedures.

A variety of other catalytic systems and reaction conditions have been developed for this transformation, including the use of H₂O₂/HCl in ethanol at room temperature, offering excellent yields in shorter reaction times[3].

Logical Workflow for Benzothiazole Synthesis:

Caption: Synthetic pathway from this compound to 2-substituted benzothiazoles.

This compound in Cross-Coupling Reactions

The nitro group in this compound can act as a leaving group in palladium-catalyzed cross-coupling reactions, offering an alternative to traditional organohalides. This denitrative coupling approach is an attractive synthetic strategy due to the ready availability of nitroarenes.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the general principles for the coupling of nitroarenes with boronic acids can be applied. The choice of catalyst, ligand, and base is crucial for a successful transformation.

Generalized Conditions for Suzuki-Miyaura Coupling of Nitroarenes:

-

Catalyst: A palladium source such as Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: Bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective.

-

Base: A strong base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is typically required.

-

Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are commonly used.

-

Temperature: Elevated temperatures, often in the range of 80-120°C, are generally necessary.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application as a Protecting Group Precursor

While this compound itself is not commonly employed directly as a protecting group, its derivatives have found utility in specialized protecting group strategies. The 2-(2-nitrophenyl)ethyl (NPE) and related groups are notable examples of photolabile protecting groups for various functionalities, including phosphates, carboxylates, and alcohols.

The protecting group is introduced by reacting the functional group with a 2-(2-nitrophenyl)ethyl derivative. Deprotection is achieved by irradiation with UV light (typically around 350 nm), which triggers an intramolecular redox reaction, leading to the cleavage of the protecting group and release of the free functional group under neutral conditions.

Mechanism of Photolytic Deprotection:

Caption: Photolytic deprotection mechanism of the 2-(2-nitrophenyl)ethyl protecting group.

Conclusion

This compound stands as a testament to the power of strategically functionalized aromatic compounds in organic synthesis. Its primary role as a precursor to 2-aminothiophenol opens a gateway to a vast and medicinally relevant class of heterocyclic compounds. Furthermore, its potential in modern cross-coupling chemistry and its incorporation into sophisticated photolabile protecting groups highlight its continued importance and expanding utility. The detailed protocols and mechanistic insights provided in this guide aim to facilitate the exploration and application of this versatile building block in the design and execution of novel synthetic strategies.

References

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 2-Aminothiophenol via Reduction of 2-Nitrothiophenol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminothiophenol is a crucial building block in the synthesis of a wide range of biologically active compounds, particularly benzothiazoles, which exhibit diverse pharmacological properties including anticancer and antimicrobial activities.[1][2] The efficient synthesis of 2-aminothiophenol is therefore of significant interest. A common and practical synthetic route involves the reduction of an appropriate nitroaromatic precursor. This document provides detailed experimental protocols for the synthesis of 2-aminothiophenol through two effective reduction methods, starting from readily available precursors linked to 2-nitrothiophenol.

Experimental Protocols

Two primary methods for the synthesis of 2-aminothiophenol are detailed below. Method A describes a high-yield, one-pot synthesis from 2-chloronitrobenzene using sodium disulfide. Method B outlines the reduction of the intermediate di-(2-nitrophenyl) disulfide using zinc dust and acetic acid.

Method A: One-Pot Synthesis from 2-Chloronitrobenzene using Sodium Disulfide

This protocol is adapted from a high-yield (51.5%) one-step synthesis of 2-aminothiophenol.[3] It involves the in-situ formation of sodium disulfide, which then reacts with 2-chloronitrobenzene to yield the sodium salt of 2-aminothiophenol, followed by acidification to liberate the free amine.

Materials:

-

2-Chloronitrobenzene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sublimed sulfur

-

50% Aqueous Alcohol (Ethanol)

-

Glacial acetic acid

-

Ether

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in water. Add sublimed sulfur to this solution. Heat the mixture gently with stirring until all the sulfur has dissolved, forming a brownish-red solution of sodium disulfide (Na₂S₂).[3] For a typical scale, 12 g (0.05 M) of Na₂S·9H₂O can be dissolved in 50 ml of water or alcohol, followed by the addition of 1.6 g (0.05 M) of sulfur.[3]

-

Reaction Setup: In a separate flask equipped with a reflux condenser, prepare a solution of 2-chloronitrobenzene in 50% aqueous alcohol. For the scale mentioned above, 10.5 g (0.066 M) of 2-chloronitrobenzene can be dissolved in 17.5 ml of rectified spirit.[3]

-

Addition and Reflux: Cautiously add the prepared sodium disulfide solution to the refluxing solution of 2-chloronitrobenzene over a period of 30 minutes.[3]

-

Reaction: Once the addition is complete, continue to reflux the reaction mixture for 9-10 hours.[3]

-

Workup and Extraction: After cooling, the reaction mixture is processed. It is first extracted with ether (e.g., 2 x 20 ml) to remove organic by-products like 2-chloroaniline.[3]

-

Acidification and Product Isolation: The aqueous layer, which contains the sodium salt of 2-aminothiophenol, is saturated with sodium chloride (NaCl). Carefully acidify the solution with glacial acetic acid.[3] The product, 2-aminothiophenol, will separate as an oil.

-

Final Extraction and Drying: Extract the oily product several times with ether. Combine the ether extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and then remove the ether by evaporation to obtain the final product.[3] This procedure has been reported to yield up to 51.5% of 2-aminothiophenol.[3]

Method B: Reduction of Di-(2-nitrophenyl) disulfide with Zinc and Acetic Acid

This method involves the reduction of both the disulfide bond and the two nitro groups of di-(2-nitrophenyl) disulfide in a single step using zinc dust in glacial acetic acid.[3]

Materials:

-

Di-(2-nitrophenyl) disulfide

-

Zinc dust

-

Glacial acetic acid

-

10% Sodium hydroxide (NaOH) solution

-

Hydrogen sulfide (H₂S) gas (or a suitable sulfide source)

-

Ether

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Reaction Setup: Dissolve di-(2-nitrophenyl) disulfide in glacial acetic acid in a round-bottom flask. For example, 1 g (0.003 M) of the disulfide can be dissolved in 35 ml of glacial acetic acid.[3]

-

Addition of Zinc: While stirring the solution, slowly add zinc dust. A molar ratio of approximately 20:1 for Zn to the disulfide is recommended.[3] For the scale above, 4 g of zinc dust would be used. The addition should be controlled to manage the exothermic reaction.

-

Reaction: Heat the mixture and boil until the solution becomes colorless, indicating the completion of the reduction.

-

Isolation of Zinc Salt: Dilute the reaction mixture with approximately two volumes of water and cool. Filter the precipitate to collect the zinc salt of 2-aminothiophenol.

-

Liberation of Free Amine: Suspend the collected zinc salt in water. Adjust the pH of the suspension to 7 using a 10% NaOH solution. Bubble hydrogen sulfide (H₂S) gas through the suspension to precipitate zinc sulfide and liberate the free 2-aminothiophenol.[3]

-

Extraction and Purification: Extract the resulting mixture with ether to isolate the 2-aminothiophenol. Dry the ether extract and evaporate the solvent to obtain the product. This method has been reported to yield 24% of 2-aminothiophenol from the disulfide.[3]

Data Presentation

The following table summarizes the key quantitative parameters for the two described protocols.

| Parameter | Method A: Sodium Disulfide | Method B: Zinc/Acetic Acid | Reference |

| Starting Material | 2-Chloronitrobenzene | Di-(2-nitrophenyl) disulfide | [3] |

| Key Reagents | Na₂S·9H₂O, Sulfur | Zinc dust, Glacial Acetic Acid | [3] |

| Solvent | 50% Aqueous Alcohol | Glacial Acetic Acid | [3] |

| Molar Ratio (Reagent:SM) | Na₂S₂ to SM ratio is approx. 1:1.3 | Zn to SM ratio is approx. 20:1 | [3] |

| Reaction Temperature | Reflux | Boiling | [3] |

| Reaction Time | 9-10 hours | Until colorless | [3] |

| Reported Yield | 51.5% | 24% | [3] |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocols.

References

Application Notes and Protocols: 2-Nitrothiophenol as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 2-nitrothiophenol and its derivatives as precursors for the synthesis of valuable pharmaceutical intermediates. The primary focus is on the reduction to 2-aminothiophenol, a versatile building block for various heterocyclic compounds with therapeutic applications.

Introduction

This compound and its related disulfide, di-(2-nitrophenyl) disulfide, are key starting materials in the synthesis of 2-aminothiophenol. The strategic placement of the nitro and thiol functionalities allows for a range of chemical transformations. The reduction of the nitro group to an amine is a critical step, yielding 2-aminothiophenol, an essential precursor for the synthesis of benzothiazoles and benzothiazepines. These heterocyclic scaffolds are present in a variety of pharmaceuticals, including the calcium channel blocker diltiazem and various antipsychotic agents. This document outlines the synthetic pathways, provides detailed experimental protocols, and presents quantitative data for these transformations.

Synthetic Pathways

The primary synthetic utility of this compound derivatives in pharmaceuticals stems from their conversion to 2-aminothiophenol. This intermediate can then be used in cyclization reactions to form key heterocyclic cores.

Reduction of Di-(2-nitrophenyl) Disulfide to 2-Aminothiophenol

A common and efficient method for producing 2-aminothiophenol involves the reduction of di-(2-nitrophenyl) disulfide. This disulfide can be considered a stable, oxidized form of this compound. The reduction of both the disulfide bond and the nitro groups can be achieved in a single step using a reducing agent such as zinc dust in acetic acid.

Caption: Reduction of di-(2-nitrophenyl) disulfide to 2-aminothiophenol.

Synthesis of Benzothiazoles from 2-Aminothiophenol

2-Aminothiophenol is a key precursor for the synthesis of 2-substituted benzothiazoles, a class of compounds with a wide range of biological activities.[1] The synthesis is typically achieved through the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives.[1]

Caption: General synthesis of 2-substituted benzothiazoles.

Synthesis of the Diltiazem Intermediate

2-Aminothiophenol is a crucial intermediate for the synthesis of the calcium channel blocker, Diltiazem.[2] The synthesis involves the reaction of 2-aminothiophenol with a suitable three-carbon synthon, followed by cyclization to form the 1,5-benzothiazepine core.

Caption: Synthesis of Diltiazem via a 2-aminothiophenol intermediate.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophenol from Di-(2-nitrophenyl) Disulfide

This protocol details the reduction of di-(o-nitrophenyl) disulfide to 2-aminothiophenol hydrochloride.

Materials:

-

Di-(o-nitrophenyl) disulfide

-

Zinc dust

-

Glacial acetic acid

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

In a suitable reaction vessel, dissolve 3.1 g of di-(o-nitrophenyl) disulfide in 350 ml of warm glacial acetic acid.

-

Slowly add 20 g of zinc dust to the solution over a period of 30 minutes.

-

Heat the mixture to boiling until the solution becomes colorless.

-

Dilute the reaction mixture with two volumes of water, cool, and filter to obtain the zinc salt of 2-aminothiophenol.

-

To 8.5 g of the obtained zinc salt, add 75 ml of concentrated hydrochloric acid.

-

Filter the warm solution through asbestos and cool in an ice bath to precipitate 2-aminothiophenol hydrochloride.

-

Collect the solid by filtration and recrystallize from concentrated hydrochloric acid, then from water.

Quantitative Data:

| Step | Product | Yield |

| 1 | Zinc salt of 2-aminothiophenol | 90% |

| 2 | 2-Aminothiophenol hydrochloride | 80% |

Protocol 2: One-Pot Synthesis of 2-Aminothiophenol from 2-Chloronitrobenzene

This protocol outlines a one-step synthesis of 2-aminothiophenol from 2-chloronitrobenzene using sodium sulfide.[2]

Materials:

-

2-Chloronitrobenzene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Water

-

Ether

-

Sodium chloride (NaCl)

-

Glacial acetic acid

Procedure:

-

Prepare a clear solution of 4.8 g (0.02 M) of Na₂S·9H₂O in 20 ml of water.

-

Add 1.28 g (0.008 M) of 2-chloronitrobenzene to the solution in a single portion.

-

Reflux the mixture for 8 hours. A yellow-colored oil (2-chloroaniline byproduct) may appear after about 4 hours.

-

After 8 hours, cool the reaction mixture and extract with ether (2 x 20 ml) to remove the 2-chloroaniline.

-

Saturate the aqueous layer containing the sodium salt of 2-aminothiophenol with NaCl.

-

Acidify the solution with 2.4 g (0.04 M) of glacial acetic acid. The product will be liberated as an oil.

-

Extract the product several times with ether.

-

Dry the combined ether extracts and remove the ether by evaporation to obtain 2-aminothiophenol.

Quantitative Data:

| Starting Material | Product | Yield |

| 2-Chloronitrobenzene | 2-Aminothiophenol | 48.5% |

Applications in Pharmaceutical Synthesis

The primary application of this compound derivatives is in providing access to 2-aminothiophenol, a versatile intermediate for a range of pharmaceuticals.

Diltiazem Synthesis

As previously mentioned, 2-aminothiophenol is a key building block for the synthesis of Diltiazem, a widely used calcium channel blocker for the treatment of hypertension and angina.[2] The synthesis involves the reaction of 2-aminothiophenol with a chiral epoxide or a related three-carbon electrophile to construct the benzothiazepine ring system.[3][4]

Benzothiazole-Based Pharmaceuticals

The benzothiazole scaffold, readily accessible from 2-aminothiophenol, is a privileged structure in medicinal chemistry, appearing in drugs with a wide array of activities. These include antimicrobial, anticancer, and anti-inflammatory agents.[5] The synthesis of 2-substituted benzothiazoles via condensation with various aldehydes and carboxylic acids allows for the generation of diverse compound libraries for drug discovery.

Antipsychotic Agents

Derivatives of dibenzothiazepine, which can be synthesized from precursors related to 2-aminothiophenol, are used as atypical antipsychotics. For example, Quetiapine, a dibenzothiazepine derivative, is an antagonist of serotonin and dopamine receptors used in the treatment of schizophrenia and bipolar disorder.[6][7] The synthesis of the core dibenzo[b,f][2][3]thiazepin-11(10H)-one involves the cyclization of a precursor derived from a 2-aminophenylthio moiety.[6][7]

Conclusion

This compound and its derivatives are valuable precursors in the synthesis of pharmaceutical intermediates, primarily through their conversion to 2-aminothiophenol. The protocols provided herein offer reliable methods for this key transformation, opening access to important heterocyclic scaffolds such as benzothiazoles and benzothiazepines. The versatility of 2-aminothiophenol in cyclization reactions makes it a cornerstone intermediate for the development of a wide range of therapeutic agents. The data and methodologies presented in these application notes are intended to support researchers and scientists in the efficient synthesis of these important pharmaceutical building blocks.

References

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. WO2004058734A1 - Process for preparing diltiazem using a heterogeneous trifunctional catalyst - Google Patents [patents.google.com]

- 4. allindianpatents.com [allindianpatents.com]

- 5. mdpi.com [mdpi.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

Application of 2-Nitrothiophenol in Click Chemistry Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction